molecular formula C13H14BrNO3 B3319563 tert-butyl 7-bromo-3-hydroxy-1H-indole-1-carboxylate CAS No. 114224-28-1

tert-butyl 7-bromo-3-hydroxy-1H-indole-1-carboxylate

Cat. No. B3319563
CAS RN: 114224-28-1
M. Wt: 312.16 g/mol
InChI Key: NVGOTYUVLHTFSJ-UHFFFAOYSA-N
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Description

Indoles are a significant type of heterocycle as they are found in proteins in the form of amino acids, such as tryptophan . They are also present in several drugs, such as indomethacin and the notorious LSD, and several plants such as strychnine . The incorporation of an indole core, a biologically known pharmacophore in medicinal molecules, means it is a useful heterocyclic .


Synthesis Analysis

Indole derivatives have been synthesized with good yield and selectivity starting from commercially available 4-bromo-1H-indole and using simple reagents . The title compound is a potential precursor to biologically active natural products like Indiacen A and Indiacen B .


Chemical Reactions Analysis

Indole derivatives play a main role in cell biology . They are important types of molecules and natural products . The application of indole derivatives as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years .

Scientific Research Applications

Biologically Active Compounds

Indole derivatives have been used as biologically active compounds for the treatment of various health conditions . They have shown potential in treating cancer cells, microbes, and different types of disorders in the human body .

Cancer Treatment

Indole derivatives have shown potential in cancer treatment. They have been found to possess anticancer properties , making them a promising area of research in oncology.

Anti-Inflammatory Agents

Indole derivatives have also been found to possess anti-inflammatory properties . This makes them potentially useful in the treatment of conditions characterized by inflammation.

Antinociceptive Agents

Indole derivatives have been found to possess antinociceptive properties , which means they could potentially be used to relieve pain.

Antipsychotic Agents

Indole derivatives have been found to possess antipsychotic properties . This suggests they could potentially be used in the treatment of psychiatric disorders.

Analgesic Agents

Indole derivatives have been found to possess analgesic properties , which means they could potentially be used to relieve pain.

Cytotoxic Agents

Indole derivatives have been found to possess cytotoxic properties , which means they could potentially be used to kill certain types of cells, such as cancer cells.

5-Lipoxygenase Inhibitory Activities

Indole derivatives have been found to possess 5-lipoxygenase inhibitory activities . This suggests they could potentially be used in the treatment of conditions characterized by excessive activity of the 5-lipoxygenase enzyme.

Future Directions

The investigation of novel methods of synthesis for indole derivatives has attracted the attention of the chemical community . These compounds have potential applications in the treatment of various disorders, making them a promising area for future research .

properties

IUPAC Name

tert-butyl 7-bromo-3-hydroxyindole-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14BrNO3/c1-13(2,3)18-12(17)15-7-10(16)8-5-4-6-9(14)11(8)15/h4-7,16H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVGOTYUVLHTFSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C=C(C2=C1C(=CC=C2)Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14BrNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30744501
Record name tert-Butyl 7-bromo-3-hydroxy-1H-indole-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30744501
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

312.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1318104-17-4, 114224-28-1
Record name 1H-Indole-1-carboxylic acid, 7-bromo-3-hydroxy-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1318104-17-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Butyl 7-bromo-3-hydroxy-1H-indole-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30744501
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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